molecular formula C14H17BrClNO4 B13776218 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride CAS No. 65919-89-3

2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride

Cat. No.: B13776218
CAS No.: 65919-89-3
M. Wt: 378.64 g/mol
InChI Key: LCDXCJSOHGXSFD-UHFFFAOYSA-N
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Description

2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a bromine atom, a dimethylamino group, and a hydroxy group. The ethyl ester and hydrochloride components further modify its chemical properties, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of benzofuran, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxy group is then added via a hydroxylation reaction. Finally, the ethyl ester is formed through esterification, and the hydrochloride salt is prepared by reacting the compound with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The bromine atom and hydroxy group may also play a role in the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to alter the function of its molecular targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-fluorophenol: Similar in structure but lacks the benzofuran ring and dimethylamino group.

    4-Bromo-6-nitro-2-benzofuran-1(3H)-one: Contains a benzofuran ring and bromine atom but has a nitro group instead of a dimethylamino group.

Uniqueness

2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzofuran ring, bromine atom, dimethylamino group, hydroxy group, ethyl ester, and hydrochloride salt makes it a versatile compound with diverse applications in research and industry.

Properties

CAS No.

65919-89-3

Molecular Formula

C14H17BrClNO4

Molecular Weight

378.64 g/mol

IUPAC Name

(4-bromo-2-ethoxycarbonyl-5-hydroxy-1-benzofuran-6-yl)methyl-dimethylazanium;chloride

InChI

InChI=1S/C14H16BrNO4.ClH/c1-4-19-14(18)11-6-9-10(20-11)5-8(7-16(2)3)13(17)12(9)15;/h5-6,17H,4,7H2,1-3H3;1H

InChI Key

LCDXCJSOHGXSFD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(O1)C=C(C(=C2Br)O)C[NH+](C)C.[Cl-]

Origin of Product

United States

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